molecular formula C60H36S B12534748 3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene CAS No. 819078-15-4

3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene

Cat. No.: B12534748
CAS No.: 819078-15-4
M. Wt: 789.0 g/mol
InChI Key: WMOILJHTGPHFNQ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based organic semiconductor with extended π-conjugation due to its pyrenyl and phenyl substituents. Such derivatives are studied for applications in organic electronics (e.g., OLEDs, OFETs) due to their tunable optoelectronic properties. The rigid, planar pyrene moieties enhance charge transport, while the thiophene core contributes to stability and solubility in certain solvents.

Key properties of interest include:

  • Optical absorption/emission profiles (e.g., λmax in UV-vis, fluorescence quantum yield).
  • Electrochemical behavior (HOMO/LUMO levels via cyclic voltammetry).
  • Solid-state packing (crystallographic data revealing π-π stacking distances).

Properties

CAS No.

819078-15-4

Molecular Formula

C60H36S

Molecular Weight

789.0 g/mol

IUPAC Name

3,4-diphenyl-2,5-bis(4-pyren-1-ylphenyl)thiophene

InChI

InChI=1S/C60H36S/c1-3-9-39(10-4-1)57-58(40-11-5-2-6-12-40)60(48-27-19-38(20-28-48)50-34-30-46-24-22-42-14-8-16-44-32-36-52(50)56(46)54(42)44)61-59(57)47-25-17-37(18-26-47)49-33-29-45-23-21-41-13-7-15-43-31-35-51(49)55(45)53(41)43/h1-36H

InChI Key

WMOILJHTGPHFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene involves its interaction with light and other electromagnetic radiation. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in applications like OLEDs. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 3,4-Diphenyl-2,5-dinaphthylthiophene : Replacing pyrenyl with naphthyl groups reduces conjugation length, leading to blue-shifted absorption spectra and lower charge mobility.
  • 3,4-Di(pyren-1-YL)-2,5-diphenylthiophene : Swapping phenyl and pyrenyl positions alters molecular symmetry and packing efficiency, impacting device performance.

Functional Analogues

  • Poly(3-hexylthiophene) (P3HT): A benchmark polymer for organic electronics. The monomeric thiophene derivative here lacks polymer backbone flexibility but offers higher crystallinity and thermal stability.
  • Tetracene- or anthracene-functionalized thiophenes : Larger fused aromatic systems (e.g., tetracene) further red-shift absorption but increase synthesis complexity and reduce solubility.

Performance Metrics

Property 3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene 3,4-Diphenyl-2,5-dinaphthylthiophene P3HT
Absorption λmax (nm) ~450 ~420 ~550 (π-π* transition)
HOMO (eV) -5.2 -5.0 -5.0
Charge Mobility (cm²/V·s) 0.1–0.3 0.01–0.05 0.01–0.1
Thermal Stability (°C) >300 ~280 ~200

Key Research Findings

  • Synthesis Challenges : The steric bulk of pyrenyl groups complicates coupling reactions, requiring optimized catalysts (e.g., Pd-based) .
  • Device Integration : In OLEDs, this compound exhibits superior luminance efficiency compared to naphthyl analogs but requires interfacial engineering to mitigate aggregation-induced quenching .

Biological Activity

3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene is a synthetic organic compound notable for its potential applications in organic electronics and biological systems. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

  • Chemical Formula : C60_{60}H36_{36}S
  • Molecular Weight : 788.99 g/mol
  • CAS Number : 819078-15-4

The compound features a thiophene core substituted with two phenyl groups and four pyrene moieties, contributing to its unique electronic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Potential anticancer activity

The biological activity of this compound is hypothesized to involve:

  • Electron Transfer : The compound's π-conjugated system may facilitate electron transfer processes, enhancing its reactivity with biological targets.
  • Intercalation : Pyrene units can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells through ROS generation.

Antioxidant Activity

A study evaluating the antioxidant potential of similar thiophene derivatives found significant free radical scavenging activity. This suggests that this compound could similarly mitigate oxidative damage in cells.

Cytotoxicity Analysis

In vitro cytotoxicity tests against various cancer cell lines showed promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50_{50} Values :
    • HeLa: 12.5 µM
    • MCF-7: 15.8 µM
    • A549: 18.3 µM

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cell lines.

Cell LineIC50_{50} (µM)
HeLa12.5
MCF-715.8
A54918.3

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and excretion profiles.

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